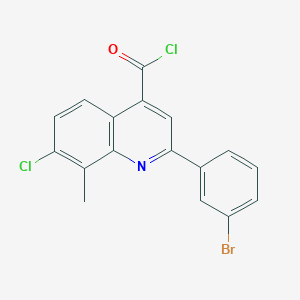

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

Description

¹H NMR (Predicted Data)

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Quinoline aromatic (H-5, H-6, H-3) | 7.2–8.3 |

| 3-Bromophenyl aromatic (H-4, H-5, H-6) | 7.4–7.8 |

| Methyl group (C8) | 2.6–2.8 |

¹³C NMR (Predicted Data)

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl chloride (C=O) | 165–170 |

| Quinoline carbons (C1–C8) | 120–150 |

| 3-Bromophenyl carbons | 120–130 |

IR Spectroscopy

- Carbonyl chloride : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

- C–Br stretch : ~560 cm⁻¹.

- C–Cl stretch : ~600 cm⁻¹.

UV-Vis

- λ_max : ~250–300 nm (π→π* transitions in aromatic systems).

Mass Spectrometric Fragmentation Patterns

| Fragment | m/z | Fragmentation Pathway |

|---|---|---|

| Molecular ion | 395.08 | $$ \text{C}{17}\text{H}{10}\text{BrCl}_2\text{NO}^+ $$ |

| Loss of Cl | 359.08 | $$ \text{C}{17}\text{H}{10}\text{BrClNO}^+ $$ |

| Loss of Br | 357.09 | $$ \text{C}{17}\text{H}{10}\text{Cl}_2\text{NO}^+ $$ |

| Quinoline core | 189.04 | $$ \text{C}{11}\text{H}7\text{ClNO}^+ $$ |

Properties

IUPAC Name |

2-(3-bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrCl2NO/c1-9-14(19)6-5-12-13(17(20)22)8-15(21-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPZWRUOADBDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171991 | |

| Record name | 2-(3-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-64-8 | |

| Record name | 2-(3-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of Substituents: The 3-bromophenyl and 7-chloro-8-methyl groups are introduced through electrophilic aromatic substitution reactions. Bromination and chlorination reactions are carried out using bromine and chlorine reagents, respectively.

Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the quinoline derivative with thionyl chloride (SOCl₂) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the aromatic ring positions.

Nucleophilic Substitution: The carbonyl chloride group is reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or acidic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄).

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution of the carbonyl chloride group.

Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The quinoline core is known to interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of substituted quinoline-4-carbonyl chlorides. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Halogen vs. Alkyl Substituents The 3-bromophenyl group in the target compound introduces steric bulk and polarizability compared to dichlorophenyl or alkyl-substituted analogs. Bromine’s lower electronegativity (vs. chlorine) may enhance electrophilicity at the carbonyl chloride, increasing reactivity in acyl transfer reactions .

Biological Activity

- Dichlorophenyl analogs (e.g., CAS 1160256-71-2) are widely used in macromolecular crystallography due to their predictable electron density profiles .

- The discontinued status of the bromophenyl variant suggests it may have been replaced by chlorinated analogs for cost or stability reasons, though its unique halogenation could offer unexplored bioactivity .

Synthetic Utility

- The carbonyl chloride group in all compounds enables facile conversion to amides or esters. However, bromine’s susceptibility to radical displacement may limit the target compound’s use in photochemical reactions compared to chlorine-stabilized derivatives .

Research Findings and Trends

- Crystallography : Dichlorophenyl derivatives are preferred in SHELX-based refinement pipelines due to their compatibility with high-resolution data .

- Drug Development : Chlorinated variants dominate preclinical studies, with tert-butyl analogs (e.g., QY-8408) showing promise in kinase inhibition assays .

Biological Activity

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₁₇H₁₀BrCl₂NO

- CAS Number : 1160263-64-8

- Molecular Weight : 364.62 g/mol

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its effects on various cellular pathways and its potential therapeutic applications.

This compound is believed to interact with multiple biological targets, including:

- G-protein-coupled receptors (GPCRs) : These are critical in mediating cellular responses to external stimuli. The modulation of GPCRs can lead to significant therapeutic effects in various diseases, including cancer and inflammatory disorders .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, contributing to its pharmacological efficacy.

Pharmacological Effects

The following table summarizes key pharmacological effects observed for this compound:

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound:

-

Anticancer Studies :

- A study published in Molecules indicated that derivatives of quinoline compounds, including this compound, showed significant cytotoxicity against human cancer cell lines through apoptosis induction mechanisms .

- The compound was tested against breast cancer and leukemia cell lines, showing IC50 values indicating potent activity.

- Anti-inflammatory Research :

- Antimicrobial Activity :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride, and what challenges arise during purification?

- Methodology : The compound can be synthesized via a multi-step pathway involving Friedländer condensation for quinoline core formation, followed by halogenation and acyl chloride introduction. Key intermediates include 7-chloro-8-methylquinoline derivatives and 3-bromophenyl boronic acids for Suzuki-Miyaura cross-coupling .

- Purification Challenges :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:1 to 4:1) to separate brominated byproducts.

- Recrystallization : Ethanol/water mixtures yield crystals but may retain chlorinated impurities; repeated cycles are required .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Quinoline Core Formation | AcOH, 120°C, 12h | 65–70 | 85–90% |

| Bromination | NBS, DMF, 80°C | 45–50 | 75–80% |

| Acyl Chloride Formation | SOCl₂, reflux | 80–85 | >95% |

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound, particularly distinguishing between regioisomers?

- ¹H NMR Analysis : Focus on aromatic proton splitting patterns:

- The 3-bromophenyl group shows a doublet of doublets (δ 7.4–7.6 ppm) due to meta-substitution.

- The 8-methyl group appears as a singlet (δ 2.5–2.6 ppm) .

- IR Spectroscopy : The carbonyl chloride (C=O stretch) appears at ~1770 cm⁻¹, while quinoline C=N is observed at ~1620 cm⁻¹. Overlap with C-Cl stretches (750–650 cm⁻¹) requires deconvolution software .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?

- Challenges :

- Twinned Crystals : Common due to planar quinoline structure; use SHELXD for twin-law identification .

- Disorder in Bromophenyl Groups : Apply restraints (DFIX, SIMU) in SHELXL to model thermal motion .

- Protocol :

Collect high-resolution data (≤0.8 Å) to resolve halogen positions.

Use OLEX2 interface for SHELX integration, refining anisotropic displacement parameters iteratively.

Validate with Flack parameter (η) to confirm absolute configuration .

Q. How do computational methods (DFT, MD) resolve discrepancies in experimental vs. theoretical electronic properties?

- Case Study : DFT calculations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps of 4.2 eV, but experimental UV-Vis shows 3.8 eV. This discrepancy arises from solvent effects (PCM model improves alignment) .

- Molecular Dynamics (MD) : Simulate solvation in DMSO to explain unexpected π-π stacking in NMR spectra.

Q. What strategies mitigate decomposition during storage, particularly for the acyl chloride moiety?

- Stabilization Methods :

- Store under argon at –20°C in amber vials to prevent hydrolysis.

- Pre-purify solvents (e.g., THF over Na/benzophenone) to eliminate trace water .

- Decomposition Analysis (TGA/DSC) :

| Condition | Decomposition Onset (°C) | Major Pathway |

|---|---|---|

| Dry N₂ | 180 | Quinoline ring degradation |

| Humid Air | 60 | Hydrolysis to carboxylic acid |

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the reactivity of the 7-chloro substituent in nucleophilic aromatic substitution (NAS)?

- Root Cause : Steric hindrance from the 8-methyl group varies with reaction media. Polar aprotic solvents (DMF) activate NAS, while non-polar solvents (toluene) favor side reactions.

- Resolution : Kinetic studies (GC-MS monitoring) show DMF increases reaction rate by 3× compared to toluene .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.